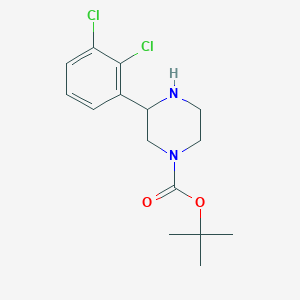
1-Boc-3-(2,3-二氯苯基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2,3-dichlorophenyl)piperazine is a chemical compound belonging to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperazine ring, and a 2,3-dichlorophenyl group attached to the third position of the piperazine ring. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties.
科学研究应用
1-Boc-3-(2,3-dichlorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs, including antipsychotic and antidepressant medications.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 1-Boc-3-(2,3-dichlorophenyl)piperazine are dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
1-Boc-3-(2,3-dichlorophenyl)piperazine acts as a partial agonist of the dopamine D2 and D3 receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in neuronal signaling and ultimately influence behavior.
Biochemical Pathways
Its close analogue, 3-chlorophenylpiperazine (mcpp), is known to act as a serotonin receptor agonist . Therefore, it’s possible that 1-Boc-3-(2,3-dichlorophenyl)piperazine may also influence serotoninergic pathways, leading to downstream effects on mood and behavior.
Result of Action
The molecular and cellular effects of 1-Boc-3-(2,3-dichlorophenyl)piperazine’s action are likely to be complex, given its activity at multiple receptor types. Its partial agonism at dopamine D2 and D3 receptors could modulate dopaminergic signaling, potentially influencing mood and behavior .
生化分析
Biochemical Properties
The biochemical properties of 1-Boc-3-(2,3-dichlorophenyl)piperazine are not fully understood due to limited research. It is known that the dichlorophenylpiperazine family, to which this compound belongs, can interact with various enzymes and proteins . For instance, 2,3-Dichlorophenylpiperazine, a related compound, has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .
Cellular Effects
The cellular effects of 1-Boc-3-(2,3-dichlorophenyl)piperazine are currently unknown due to limited research. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-(2,3-dichlorophenyl)piperazine is not well-studied. Related compounds like 2,3-Dichlorophenylpiperazine have been shown to act as partial agonists of the dopamine D2 and D3 receptors , suggesting potential binding interactions with these biomolecules.
Metabolic Pathways
The metabolic pathways involving 1-Boc-3-(2,3-dichlorophenyl)piperazine are not well-understood. 2,3-Dichlorophenylpiperazine, a related compound, is known to be a metabolite of the drug aripiprazole .
准备方法
1-Boc-3-(2,3-dichlorophenyl)piperazine can be synthesized through various methods. One common synthetic route involves the Buchwald-Hartwig amination reaction. In this method, N-Boc-piperazine is reacted with 1-bromo-2,3-dichlorobenzene in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent such as toluene or dimethylformamide at elevated temperatures. After the reaction is complete, the product is purified through column chromatography to obtain 1-Boc-3-(2,3-dichlorophenyl)piperazine .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
化学反应分析
1-Boc-3-(2,3-dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups. Common reagents for these reactions include strong nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, the dichlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine form of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
属性
IUPAC Name |
tert-butyl 3-(2,3-dichlorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)10-5-4-6-11(16)13(10)17/h4-6,12,18H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFCGECXOICQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2441905.png)
![7-Fluoro-2-methyl-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2441908.png)
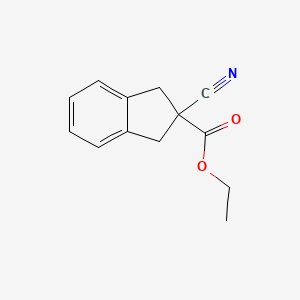
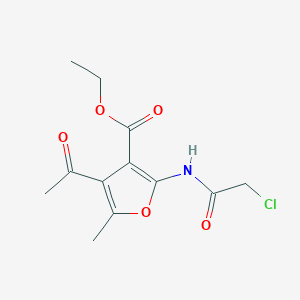
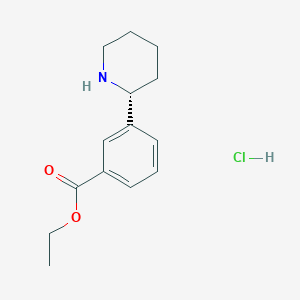
![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)
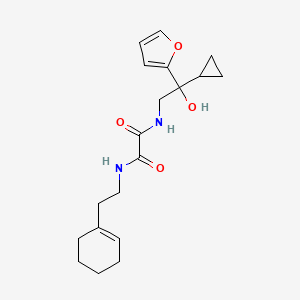
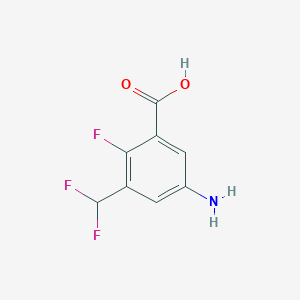
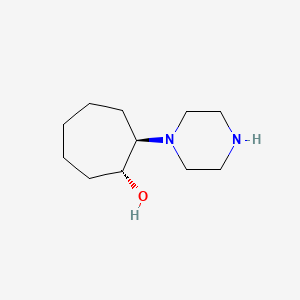
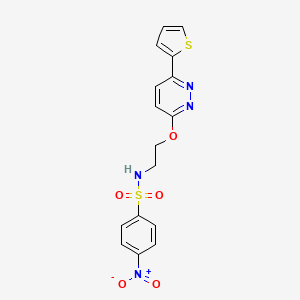
![4-ethyl-9-methyl-10-[3-(methylsulfanyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2441922.png)
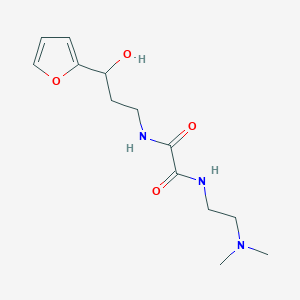
![3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2441925.png)
![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)
